

Preclinical Showdown: Amantadine Hydrochloride Demonstrates Antiviral Activity in Placebo-Controlled Studies

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Compound of Interest

Compound Name: *SMANT hydrochloride*

Cat. No.: *B1146506*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amantadine hydrochloride and placebo in preclinical antiviral trials. The data presented is compiled from multiple in vitro studies, offering insights into the compound's efficacy and mechanism of action against various viruses.

Amantadine hydrochloride, a compound initially developed as an antiviral agent for influenza A, has been the subject of numerous preclinical studies to evaluate its efficacy against a range of viruses. These in vitro investigations, when compared against a placebo or control group, provide foundational data on its potential as a therapeutic agent. While the term "**SMANT hydrochloride**" does not correspond to a recognized compound in the scientific literature, it is likely a reference to Amantadine hydrochloride, which is currently under investigation in the MND-SMANT clinical trial for Motor Neurone Disease. This guide focuses on the available preclinical antiviral data for Amantadine hydrochloride.

In Vitro Efficacy of Amantadine Hydrochloride

Preclinical in vitro studies have demonstrated the antiviral activity of Amantadine hydrochloride against several viruses, most notably influenza A. More recent research has also explored its effects on other viruses, including SARS-CoV-2 and Zika virus. The primary measure of efficacy in these studies is the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the drug required to inhibit 50% of viral replication.

Summary of In Vitro Antiviral Activity

Virus	Cell Line	Assay Type	Amantadine HCl IC50 (µM)	Placebo/Control	Reference
Influenza A (amantadine-susceptible strains)	MDCK	Plaque Reduction Assay	0.062 to >50 µg/ml	Untreated Control	[1]
SARS-CoV-2	Vero E6	qPCR	83 - 119	Untreated Control	[2] [3]
SARS-CoV-2 (MA10 strain)	Vero E6	Not Specified	180	Water Control	[4]
SARS-CoV-2 Omicron	Vero E6 T/A	Not Specified	106	Untreated Control	[4]
Zika Virus (CIET-01, MR 766, R103451)	Vero	Plaque Assay	Dose-dependent reduction	Untreated Control	[5]

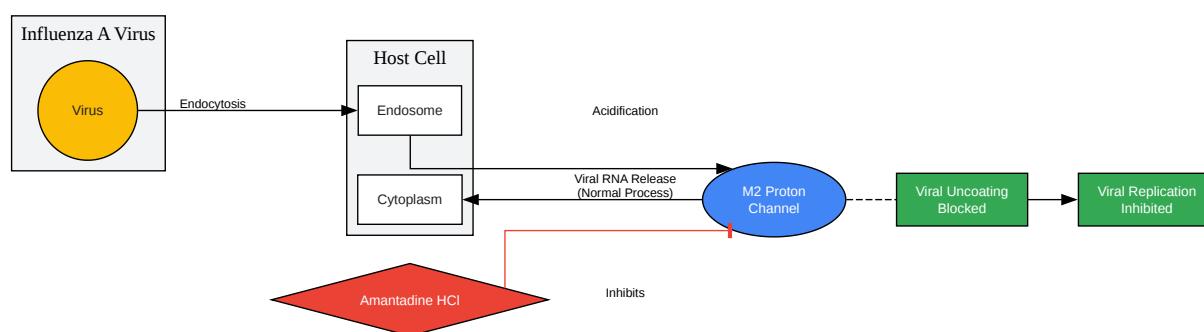
Cytotoxicity of Amantadine Hydrochloride

A critical aspect of preclinical evaluation is determining the cytotoxicity of a compound. The half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the host cells are killed. A higher CC50 value is desirable, as it indicates lower toxicity to the host cells.

Cell Line	Amantadine HCl CC50	Placebo/Control	Reference
MDCK, Vero, HEL, A549, HeLa, HEp-2	18 to 160 µg/ml	Untreated Control	[1]

Mechanism of Action: Targeting Viral Ion Channels

Amantadine hydrochloride's best-characterized mechanism of action is the inhibition of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell, a necessary step for viral replication. By blocking this channel, Amantadine prevents the release of the viral genome into the cytoplasm, thereby halting the infection cycle. [6][7] More recent in vitro studies suggest a potential for Amantadine to interact with the E protein ion channel of coronaviruses like SARS-CoV-1, although this mechanism is less established.[8]



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Figure 1: Mechanism of action of Amantadine hydrochloride against Influenza A.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.

In Vitro Antiviral Assay (Plaque Reduction Assay)

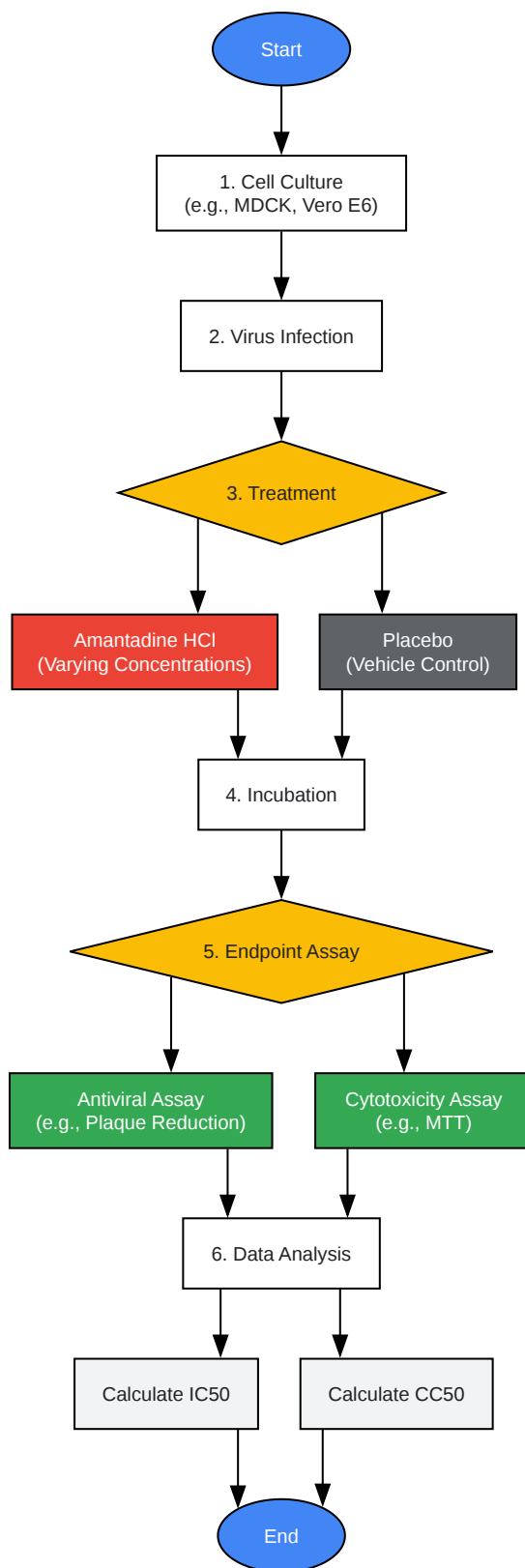
- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in 6-well plates.

- **Virus Infection:** The cell monolayers are washed and then infected with a specific strain of influenza A virus at a known multiplicity of infection (MOI).
- **Drug Treatment:** After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar medium containing various concentrations of Amantadine hydrochloride or a placebo (vehicle control).
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for 2-3 days to allow for plaque formation.
- **Plaque Visualization and Counting:** The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the drug-treated wells is compared to the placebo-treated wells to determine the percentage of inhibition.
- **IC₅₀ Calculation:** The IC₅₀ value is calculated as the concentration of Amantadine hydrochloride that reduces the number of plaques by 50% compared to the placebo control.

Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Cells (e.g., Vero E6) are seeded in 96-well plates and allowed to adhere overnight.
- **Compound Exposure:** The cell culture medium is replaced with fresh medium containing serial dilutions of Amantadine hydrochloride or a placebo.
- **Incubation:** The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 26 hours).^[3]
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

- CC50 Calculation: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the placebo-treated cells.



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Figure 2: General workflow for in vitro preclinical antiviral testing.

Conclusion

The available preclinical data from in vitro studies indicate that Amantadine hydrochloride possesses antiviral activity against influenza A and, to a lesser extent, other viruses such as SARS-CoV-2 and Zika virus, when compared to a placebo. Its primary mechanism against influenza A involves the inhibition of the M2 proton channel. While these findings are promising, it is important to note the limitations of in vitro studies. The reported IC50 values for SARS-CoV-2 are relatively high, which may pose challenges for achieving therapeutic concentrations in vivo without significant toxicity. Further in vivo preclinical studies and well-controlled clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of Amantadine hydrochloride for various viral infections. The ongoing MND-SMANT trial will provide valuable clinical data on the effects of Amantadine hydrochloride in a non-viral context, which may also inform its broader pharmacological profile.

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